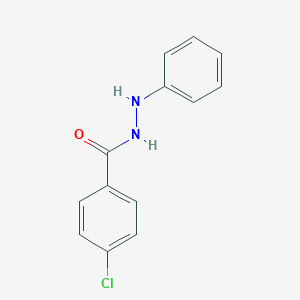
4-chloro-N'-phenylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-phenylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 4-chloro-N'-phenylbenzohydrazide is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that the compound exerts its antibacterial and antifungal activities by disrupting the cell membrane or inhibiting the synthesis of essential macromolecules.
Biochemische Und Physiologische Effekte
Studies have shown that 4-chloro-N'-phenylbenzohydrazide can cause significant changes in biochemical and physiological parameters. It has been found to induce oxidative stress and DNA damage in cancer cells, leading to cell death. The compound has also been shown to cause a decrease in the levels of inflammatory cytokines and an increase in the levels of antioxidant enzymes in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N'-phenylbenzohydrazide has several advantages as a research tool. It is readily available, easy to synthesize, and has a high level of purity. The compound is also stable under normal laboratory conditions and can be stored for long periods without significant degradation. However, the compound has some limitations, such as its low solubility in water and some organic solvents, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N'-phenylbenzohydrazide. One of the potential areas of research is the development of new analogs with improved anticancer and antibacterial activities. Another area of research is the investigation of the compound's potential as a therapeutic agent for other diseases such as diabetes and neurodegenerative disorders. Additionally, the compound's mechanism of action needs to be further elucidated to fully understand its potential applications in different fields.
Conclusion
In conclusion, 4-chloro-N'-phenylbenzohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research on this compound can lead to the development of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 4-chloro-N'-phenylbenzohydrazide can be achieved by the reaction between 4-chlorobenzohydrazide and benzoyl chloride in the presence of a catalyst. The reaction is carried out under reflux in a suitable solvent such as ethanol or methanol. The yield of the product can be improved by optimizing the reaction conditions such as temperature, time, and the amount of catalyst used.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-phenylbenzohydrazide has been extensively studied for its potential applications in various scientific research areas. One of the major applications of this compound is in the field of medicinal chemistry, where it has been studied for its anticancer, antibacterial, and antifungal activities. It has been found to exhibit potent cytotoxicity against different cancer cell lines and has been proposed as a potential lead compound for the development of new anticancer agents.
Eigenschaften
CAS-Nummer |
15089-07-3 |
|---|---|
Produktname |
4-chloro-N'-phenylbenzohydrazide |
Molekularformel |
C13H11ClN2O |
Molekulargewicht |
246.69 g/mol |
IUPAC-Name |
4-chloro-N'-phenylbenzohydrazide |
InChI |
InChI=1S/C13H11ClN2O/c14-11-8-6-10(7-9-11)13(17)16-15-12-4-2-1-3-5-12/h1-9,15H,(H,16,17) |
InChI-Schlüssel |
FHLLMNAAJMLCIX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NNC(=O)C2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
15089-07-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



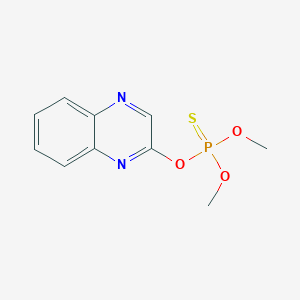
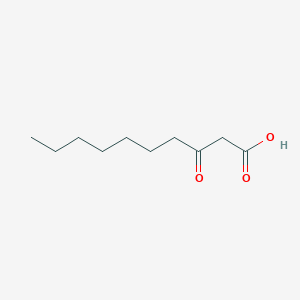
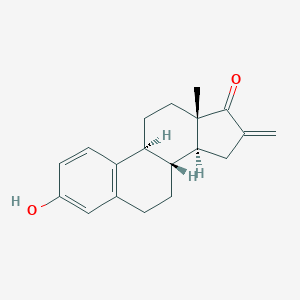

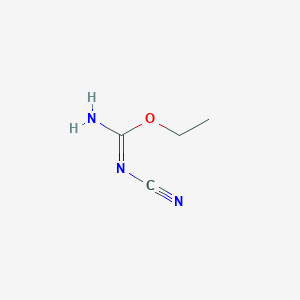
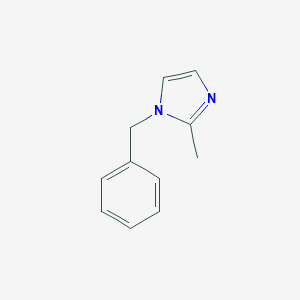
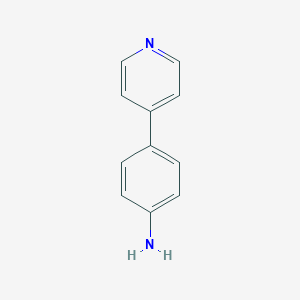
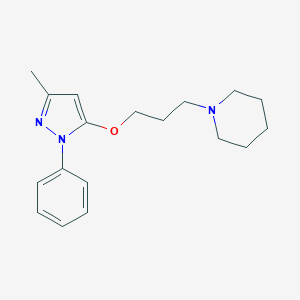
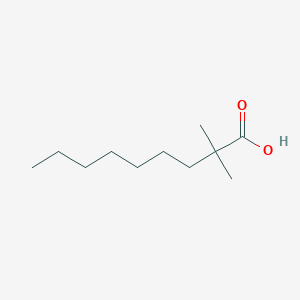
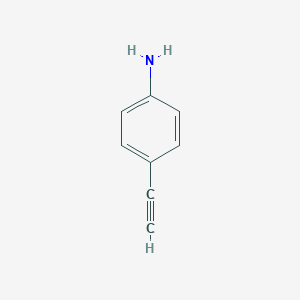
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B84095.png)
![3-[Dimethoxy(methyl)silyl]-2-methylpropane-1-thiol](/img/structure/B84096.png)
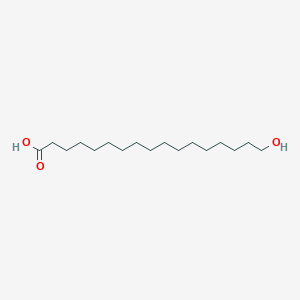
![4-[(Methylamino)sulfonyl]benzoic acid](/img/structure/B84099.png)